1-Isopropyl-3-phenylurea

Übersicht

Beschreibung

1-Isopropyl-3-phenylurea is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and as such, its specific targets within biological systems are still under investigation.

Mode of Action

It is known that n-substituted ureas, which include 1-isopropyl-3-phenylurea, are synthesized through the nucleophilic addition of amines to potassium isocyanate . This reaction involves the formation of a reactive isocyanic acid, followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .

Biologische Aktivität

1-Isopropyl-3-phenylurea (IPPU) is a member of the urea class of organic compounds, characterized by its unique molecular structure comprising an isopropyl group and a phenyl group attached to a urea backbone. This compound has garnered attention in various fields, including pharmaceuticals, agriculture, and materials science, due to its diverse biological activities.

Chemical Structure and Properties

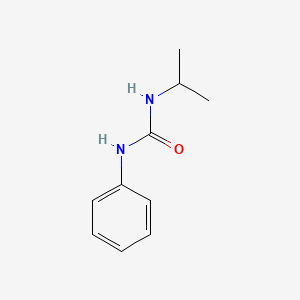

The molecular formula of this compound is . Its structure can be represented as follows:

This arrangement imparts distinctive properties that contribute to its biological activity, making it a subject of interest for researchers.

Biological Activity Overview

This compound exhibits several biological activities, primarily in the context of herbicide degradation and potential pharmaceutical applications. The following sections summarize key findings from recent studies.

Herbicidal Activity and Degradation

- Microbial Degradation : IPPU has been studied for its degradation by various microbial strains in soil environments. Research indicates that certain bacteria can effectively degrade phenylurea herbicides, including IPPU. For example, Ochrobactrum anthropi CD3 demonstrated the ability to degrade herbicides like diuron and linuron, with implications for bioremediation strategies in contaminated soils .

- Environmental Impact : Studies have shown substantial spatial variability in the degradation rates of phenylurea herbicides, suggesting that microbial community composition significantly influences the breakdown of these compounds in agricultural soils .

Pharmaceutical Potential

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Microbial Degradation : In a study examining the degradation of isoproturon (related to IPPU), researchers isolated specific bacterial strains capable of degrading the compound under controlled conditions. The study highlighted the importance of nutrient availability and microbial diversity in enhancing degradation rates .

- Pharmaceutical Applications : A review explored various derivatives of urea compounds, including IPPU, focusing on their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the urea structure could lead to improved efficacy in targeting cancer cells while minimizing toxicity to normal cells .

Future Directions

Research into this compound continues to evolve, with a focus on:

- Optimizing Synthesis : Developing more efficient synthesis methods for higher yields and purity.

- Exploring Additional Biological Activities : Investigating other potential therapeutic applications beyond herbicide degradation and anticancer activity.

- Environmental Assessments : Understanding the long-term environmental impacts of IPPU use in agriculture.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

1. Efficacy in Weed Control

- Isoproturon is primarily employed in cereal crops to manage weed populations effectively. It acts by inhibiting photosynthesis in target plants, leading to their death. Studies indicate that isoproturon is particularly effective against species such as Avena fatua (wild oats) and Chenopodium album (fat hen) .

2. Application Rates and Environmental Impact

- The recommended application rates generally range from 2.5 to 3.0 kg/ha, depending on the target weed species and environmental conditions. Research indicates that while effective, isoproturon can persist in soil and potentially leach into groundwater, raising concerns about environmental contamination .

Microbial Degradation Studies

1. Microbial Mechanisms

- The degradation of isoproturon in soil has been extensively studied to understand its environmental fate. Microbial populations capable of degrading isoproturon have been isolated, including strains of Sphingomonas and various fungi such as Cunninghamella elegans and Mortierella isabellina. These microorganisms utilize isoproturon as a carbon source, leading to its breakdown into less toxic metabolites .

2. Case Study: Soil Microbial Communities

- A study conducted in Warwickshire, UK, demonstrated significant spatial variability in the degradation rates of isoproturon across different soil types. The presence of specific microbial communities was linked to enhanced degradation rates, suggesting that soil health and microbial diversity play crucial roles in the breakdown of this herbicide .

Bioremediation Potential

1. Use in Bioremediation Strategies

- The ability of certain soil bacteria and fungi to degrade isoproturon has implications for bioremediation strategies aimed at contaminated agricultural sites. By leveraging these microbial communities, it may be possible to enhance the degradation of isoproturon residues in affected soils .

2. Enhanced Degradation through Coculture Systems

- Research has shown that coculturing specific bacterial strains can significantly enhance the metabolism of isoproturon. For instance, Sphingomonas sp. strain SRS2 exhibited increased degradation rates when grown alongside other soil bacteria, indicating a synergistic effect that could be harnessed for bioremediation applications .

Comparative Data Table

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Products | Yield | Catalyst |

|---|---|---|---|

| Acidic (HCl) | Phenylamine + CO₂ + Isopropylamine | 92% | None required |

| Basic (NaOH) | Same as acidic, slower kinetics | 78% | Heat (60°C) |

Hydrolysis rates depend on steric hindrance from the isopropyl group, which slightly reduces reactivity compared to less bulky analogs .

Substitution and Functionalization

The phenyl ring and urea group participate in electrophilic substitutions and hydrogen-bonding interactions:

Key Reactions:

-

Nitration : Introduces nitro groups at the para-position of the phenyl ring (H₂SO₄/HNO₃, 0°C).

-

Halogenation : Bromine in acetic acid yields para-bromo derivatives (75% efficiency) .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the phenyl group .

Structure-Activity Relationship (SAR) Findings :

| Substituent | Position | Effect on Reactivity/Bioactivity |

|---|---|---|

| -NO₂ | para | Enhances electrophilicity by 55x |

| -Cl | para | Moderate activation (4.077 μM IC₅₀) |

| -OCH₃ | meta | Reduces binding affinity (inactive) |

Stability and Degradation

-

Thermal Stability : Decomposes at 220°C via urea bond cleavage.

-

Photodegradation : UV exposure induces phenyl ring oxidation, forming quinone derivatives (traced via HPLC).

Eigenschaften

IUPAC Name |

1-phenyl-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBUQXSYGPGEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074744 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-44-4 | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(propan-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.